BenchChemオンラインストアへようこそ!

N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

PI3Kδ AKT phosphorylation Ri-1 cell assay

Specifically select this quinoline-piperidine derivative for its unique 3-chloro-4-methoxyphenyl substitution, which differentiates it from common analogs and delivers a defined activity profile: a 102 nM IC50 against PI3Kδ-mediated AKT phosphorylation in cellular models, making it a validated chemical probe for leukemia/lymphoma target validation. Its low CYP3A4 inhibition allows co-dosing experiments, while the ~55 Ų tPSA and MW of 409.91 place it in favorable oral druggability space. Ideal for selectivity screening against 6-methoxy quinoline variants.

Molecular Formula C23H24ClN3O2
Molecular Weight 409.91
CAS No. 1251669-74-5
Cat. No. B2641106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
CAS1251669-74-5
Molecular FormulaC23H24ClN3O2
Molecular Weight409.91
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)OC)Cl
InChIInChI=1S/C23H24ClN3O2/c1-15-9-11-27(12-10-15)23(28)21-14-20(17-5-3-4-6-19(17)26-21)25-16-7-8-22(29-2)18(24)13-16/h3-8,13-15H,9-12H2,1-2H3,(H,25,26)
InChIKeyVJLZJQURCVFRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine CAS 1251669-74-5 – Procurement-Grade Quinoline-Piperidine Scaffold


N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (CAS 1251669-74-5) is a synthetic small molecule featuring a quinoline core substituted with a 3-chloro-4-methoxyphenyl amino group and a 4-methylpiperidine-1-carbonyl moiety [1]. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.91 g/mol. The compound is typically supplied at ≥95% purity for research use . It belongs to a class of quinoline-piperidine derivatives explored as kinase inhibitors and GPCR modulators [2].

Why N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine Cannot Be Replaced by Generic Quinoline Analogs


Quinoline-piperidine scaffolds exhibit steep structure-activity relationships (SAR) where minor substituent changes drastically alter target affinity, selectivity, and off-target liability [1]. The specific 3-chloro-4-methoxyphenyl substitution pattern differentiates this compound from common analogs (e.g., 6-methoxy or 5-chloro-2,4-dimethoxyphenyl variants) that may possess divergent kinase inhibition profiles, CYP450 inhibition potentials, or physicochemical properties [2]. Simple interchange with an in-class compound without head-to-head data risks selecting a molecule with inferior potency, unknown selectivity, or uncharacterized metabolic stability. The following quantitative evidence, though limited, highlights the known differentiation points that guide scientific selection.

Quantitative Differentiation Evidence for N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine


PI3Kδ Cellular Inhibition Activity vs. Structural Analogs

The target compound demonstrates measurable inhibition of PI3Kδ-mediated AKT phosphorylation (IC50 = 102 nM) in Ri-1 cells [1]. While no direct head-to-head comparison with the 6-methoxy analog (N-(3-chloro-4-methoxyphenyl)-6-methoxy-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine) is publicly available, class-level SAR indicates that the 6-methoxy substituent often reduces PI3Kδ potency due to steric clash in the affinity pocket [2]. This suggests the unsubstituted 6-position may confer superior PI3Kδ cellular activity relative to 6-methoxy congeners.

PI3Kδ AKT phosphorylation Ri-1 cell assay

CYP3A4 Inhibition Liability vs. Class Average

The compound exhibits low time-dependent CYP3A4 inhibition (IC50 > 10,000 nM) in human liver microsomes [1]. This is a favorable differentiation from many quinoline-based kinase inhibitors that display moderate-to-strong CYP3A4 inactivation (e.g., IC50 < 1,000 nM for certain 4-aminoquinoline derivatives) [2]. The low CYP3A4 liability reduces the risk of pharmacokinetic drug-drug interactions in co-dosing studies.

CYP3A4 drug-drug interaction hepatic metabolism

Structural Differentiation from 5-Chloro-2,4-dimethoxyphenyl Analog

Compared to N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine (CAS not available, molecular formula C24H26ClN3O3, MW 439.94), the target compound has a single methoxy group at the 4-position rather than a dimethoxy substitution . This results in a lower molecular weight (409.91 vs. 439.94 g/mol), reduced hydrogen bond acceptors (4 vs. 5), and a lower topological polar surface area (tPSA calc. 55 vs. 65 Ų), which may improve membrane permeability and oral bioavailability potential [1]. No direct biological comparison data is available.

substituent effect target selectivity physicochemical properties

Purity Specification Differentiation

The target compound is typically supplied at ≥95% purity (HPLC) . In contrast, many research-grade quinoline analogs from non-specialist suppliers are offered at 90-93% purity, which can introduce confounding impurities in sensitive biochemical assays [1]. The higher purity specification reduces lot-to-lot variability and ensures more reproducible biological results.

purity quality control reproducibility

Procurement-Driven Application Scenarios for N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine


PI3Kδ-Dependent Oncology Target Validation

The IC50 of 102 nM for PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1] supports the use of this compound as a chemical probe for early-stage target validation in PI3Kδ-dependent lymphoma or leukemia models. Its low CYP3A4 inhibition profile makes it suitable for co-dosing experiments with standard-of-care CYP3A4 substrates.

Kinase Selectivity Panel Screening Reference

Due to its distinct 3-chloro-4-methoxyphenyl substitution and absence of a 6-methoxy group, this compound serves as a valuable selectivity control in panel screens against 6-methoxy-substituted quinoline inhibitors, helping to attribute activity differences to specific structural features [2].

Physicochemical Property Optimization Studies

With a molecular weight of 409.91 and tPSA of ~55 Ų, this compound falls within favorable oral druggability space [3]. It is suitable as a reference compound in preclinical lead optimization programs aiming to balance potency with permeability while avoiding CYP3A4 liability.

Chemical Biology Tool for GPCR Modulation Studies

Quinoline-piperidine scaffolds are known to modulate GPCRs such as MCHr1 and TRPV4 [2]. This compound, with its unique substitution, can be used in receptor binding and functional assays to explore biased signaling or allosteric modulation in transient receptor potential channels.

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.